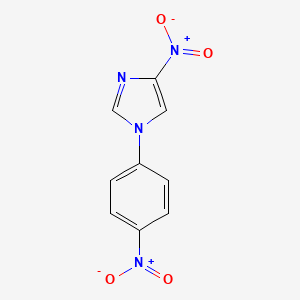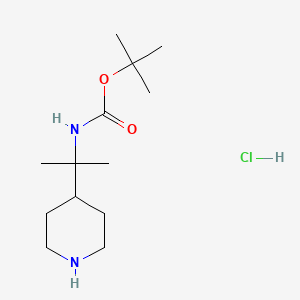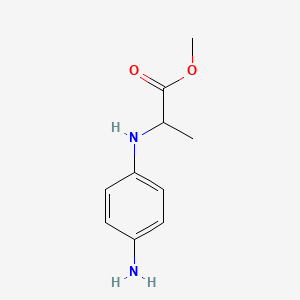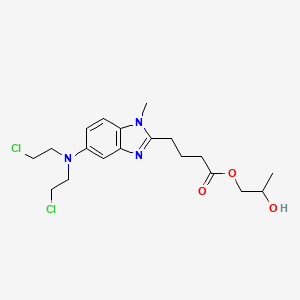
6'-HydroxyDelavirdineO-Sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-HydroxyDelavirdineO-Sulfate: is a derivative of 6’-HydroxyDelavirdine, which itself is a metabolite of Delavirdine. Delavirdine is a bisheteroarylpiperazine (BHAP) reverse transcriptase inhibitor, primarily used in the treatment of HIV . The addition of the sulfate group enhances the compound’s solubility and potentially its biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6’-HydroxyDelavirdineO-Sulfate typically involves the sulfation of 6’-HydroxyDelavirdine. This can be achieved using various sulfating agents such as sulfur trioxide-pyridine complex, chlorosulfonic acid, or sulfamic acid under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to prevent decomposition.
Industrial Production Methods: Industrial production of 6’-HydroxyDelavirdineO-Sulfate may involve a continuous flow process to ensure consistent quality and yield. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Post-reaction, the product is purified using techniques like crystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6’-HydroxyDelavirdineO-Sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethylformamide.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 6’-HydroxyDelavirdineO-Sulfate is used as a precursor in the synthesis of more complex molecules. Its sulfate group can be selectively removed or substituted, making it a versatile intermediate in organic synthesis .
Biology: In biological research, 6’-HydroxyDelavirdineO-Sulfate is studied for its interactions with various enzymes and proteins. Its role as a reverse transcriptase inhibitor makes it valuable in studying HIV replication mechanisms .
Medicine: The compound’s potential as an antiviral agent is of significant interest. Its enhanced solubility due to the sulfate group may improve its bioavailability and therapeutic efficacy .
Industry: In the pharmaceutical industry, 6’-HydroxyDelavirdineO-Sulfate is used in the formulation of drugs targeting viral infections. Its stability and solubility make it a suitable candidate for drug development .
Wirkmechanismus
6’-HydroxyDelavirdineO-Sulfate exerts its effects by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. The compound binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA. This inhibition disrupts the viral replication cycle, reducing the viral load in the patient’s body .
Vergleich Mit ähnlichen Verbindungen
Delavirdine: The parent compound, also a reverse transcriptase inhibitor.
Nevirapine: Another non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment.
Efavirenz: A widely used NNRTI with a similar mechanism of action.
Comparison: 6’-HydroxyDelavirdineO-Sulfate is unique due to its sulfate group, which enhances its solubility and potentially its bioavailability compared to its parent compound, Delavirdine. While Nevirapine and Efavirenz are also effective NNRTIs, 6’-HydroxyDelavirdineO-Sulfate may offer advantages in terms of solubility and stability, making it a promising candidate for further drug development .
Eigenschaften
Molekularformel |
C22H28N6O7S2 |
|---|---|
Molekulargewicht |
552.6 g/mol |
IUPAC-Name |
[6-[4-[5-(methanesulfonamido)-1H-indole-2-carbonyl]piperazin-1-yl]-5-(propan-2-ylamino)pyridin-2-yl] hydrogen sulfate |
InChI |
InChI=1S/C22H28N6O7S2/c1-14(2)23-18-6-7-20(35-37(32,33)34)25-21(18)27-8-10-28(11-9-27)22(29)19-13-15-12-16(26-36(3,30)31)4-5-17(15)24-19/h4-7,12-14,23-24,26H,8-11H2,1-3H3,(H,32,33,34) |
InChI-Schlüssel |
XRJSUQOOMSJDRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=C(N=C(C=C1)OS(=O)(=O)O)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13846718.png)

![7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B13846733.png)




![[(1R,3S,7S,8S,8aR)-8-[2-[(2R,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B13846762.png)

![(4aS,7aS,12bS)-10-[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13846785.png)



![2-methyl-3-[(7S,11S)-3,7,11,15-tetramethylhexadecyl]naphthalene-1,4-dione](/img/structure/B13846807.png)
